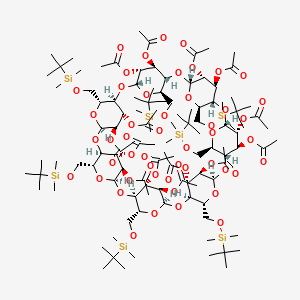
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 6 are substituted with benzoyl groups, and the hydroxyl group at position 4 is removed. This compound is often utilized in synthetic organic chemistry due to its unique structural properties and reactivity .
Wirkmechanismus
Target of Action
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is primarily used to study the substrate specificity of certain transferase enzymes involved in glycoprotein biosynthesis . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate mimic. This allows researchers to investigate the binding preferences of these enzymes, which can provide insights into their function and potential roles in disease .
Biochemical Pathways
Given its use in studying glycoprotein biosynthesis, it is likely that it impacts the pathways involved in protein modification and trafficking .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is a solid at room temperature and has a melting point of 150-153°c . It is soluble in chloroform, ethyl acetate, and methanol , which suggests that it could be well-absorbed in the body.
Result of Action
The primary result of the action of this compound is the generation of data on the substrate specificity of certain transferase enzymes . This information can be used to better understand the function of these enzymes and their role in disease.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be affected by the polarity of its environment . Additionally, its stability may be influenced by temperature, as it has a specific melting point .
Biochemische Analyse
Biochemical Properties
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside plays a role in biochemical reactions, particularly as a substrate for certain transferase enzymes involved in glycoprotein biosynthesis . The nature of these interactions involves the transfer of functional groups from the compound to specific proteins, altering their structure and function .
Cellular Effects
It is known that the compound can influence cell function by interacting with various biomolecules within the cell . These interactions can potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific enzymes, particularly transferases involved in glycoprotein biosynthesis . The compound may bind to these enzymes, influencing their activity and leading to changes in the structure and function of target proteins .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its role as a substrate for transferase enzymes, it is likely involved in the metabolism of glycoproteins .
Transport and Distribution
Given its biochemical properties, it is likely that it can freely diffuse across cell membranes .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Given its interactions with enzymes involved in glycoprotein biosynthesis, it is likely localized to the cytoplasm where these biochemical reactions occur .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups followed by selective deprotection and substitution reactions. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of alpha-D-glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine.
Selective Deprotection: The protected glucopyranoside undergoes selective deprotection to remove specific benzoyl groups.
Substitution Reaction: The deprotected hydroxyl group at position 4 is substituted with a methyl group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of alpha-D-glucopyranoside are reacted with benzoyl chloride.
Automated Deprotection and Substitution: Automated systems are used for selective deprotection and substitution to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in targeting carbohydrate-related pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside: Similar structure but with a chlorine atom at position 4.
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Similar structure but with benzyl groups instead of benzoyl groups.
Uniqueness
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is unique due to its specific substitution pattern and the absence of a hydroxyl group at position 4. This structural uniqueness imparts distinct reactivity and interaction properties, making it valuable in specialized synthetic and research applications.
Eigenschaften
IUPAC Name |
[(4S,5S,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-32-28-24(36-27(31)21-15-9-4-10-16-21)23(35-26(30)20-13-7-3-8-14-20)17-22(34-28)18-33-25(29)19-11-5-2-6-12-19/h2-16,22-24,28H,17-18H2,1H3/t22?,23-,24-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPVDZTZGGKAHL-CJDMLRBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H](CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)
![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/new.no-structure.jpg)



![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)







